11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is an organic compound that belongs to the diazepinone family It is characterized by its complex structure, which includes chlorophenyl groups and a hexahydro-dibenzo-diazepinone core
Preparation Methods
The synthesis of 11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazepinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the hexahydro-dibenzo-diazepinone core.
Introduction of chlorophenyl groups: Chlorophenyl groups are introduced through substitution reactions using chlorinated benzene derivatives.
Propanoylation: The final step involves the propanoylation of the intermediate compound to obtain the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It may be used in the development of new materials and as an intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:
8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound shares a similar diazepinone core but differs in the substitution pattern and functional groups.
Clozapine: A well-known antipsychotic drug that also contains a dibenzo-diazepine structure but with different substituents and pharmacological properties.
Olanzapine: Another antipsychotic drug with a similar core structure but distinct functional groups and therapeutic applications.
Properties
Molecular Formula |
C28H24Cl2N2O2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-10-6-5-9-22(24)31-23-15-18(17-11-13-19(29)14-12-17)16-25(33)27(23)28(32)20-7-3-4-8-21(20)30/h3-14,18,28,31H,2,15-16H2,1H3 |
InChI Key |
KADVACVHEHREAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.